![molecular formula C14H17FN4 B6496298 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine CAS No. 2307941-35-9](/img/structure/B6496298.png)

1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

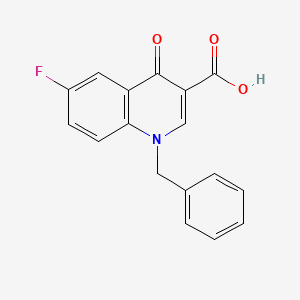

The compound “1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine” is a complex organic molecule. It belongs to a class of compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .

Synthesis Analysis

The synthesis of similar fluorinated pyrazoles has been reported in the literature . The synthesis typically involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a pyrazole ring substituted with a fluorophenyl group and a piperidin-3-amine group. The exact structure would need to be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Aplicaciones Científicas De Investigación

Fluoropiperidin-3-amine has been used in a variety of scientific research applications. It has been used in medicinal chemistry studies as a ligand for the development of new drugs. It has also been used in biochemical and physiological studies to study the effects of this compound on various systems. Additionally, it has been used in the study of the structure and function of proteins, as well as in the development of new materials.

Mecanismo De Acción

Target of Action

The primary target of 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .

Mode of Action

It is known to interact with its target, mapk14 . The interaction between the compound and MAPK14 may result in changes in the kinase’s activity, potentially influencing various cellular processes.

Biochemical Pathways

Given its target, it is likely involved in the map kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and response to external stress.

Result of Action

Given its interaction with mapk14, it may influence various cellular processes, including cell growth and differentiation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fluoropiperidin-3-amine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is a relatively stable compound and can be stored at room temperature. However, it is important to note that this compound is highly toxic and should be handled with caution. Additionally, it has been found to have a relatively short half-life in biological systems, which can make it difficult to study its effects over a long period of time.

Direcciones Futuras

The potential future directions for Fluoropiperidin-3-amine are numerous. One potential future direction is to further study its effects on various biochemical and physiological systems. Additionally, further research could be conducted to explore its potential as a drug candidate. Additionally, further research could be conducted to explore its potential as a material for the development of new materials. Finally, further research could be conducted to explore its potential as a tool for the study of protein structure and function.

Métodos De Síntesis

Fluoropiperidin-3-amine can be synthesized from commercially available starting materials in a one-pot reaction. The synthesis begins with the reaction of 4-fluorophenylhydrazine and 3-amino-1-piperidinecarboxylic acid in the presence of a base, such as potassium carbonate, to form 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine. This reaction is typically carried out in an organic solvent, such as ethanol, at a temperature of 80-90°C. The reaction is generally complete within 1-3 hours, and the product can be isolated by filtration or crystallization.

Propiedades

IUPAC Name |

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4/c15-11-5-3-10(4-6-11)13-8-14(18-17-13)19-7-1-2-12(16)9-19/h3-6,8,12H,1-2,7,9,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHMZXNFTMWEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NNC(=C2)C3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6496224.png)

![5-methyl-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6496238.png)

![2-methyl-N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6496239.png)

![N-(3-methyl-4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6496243.png)

![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6496249.png)

![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496252.png)

![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496254.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496261.png)

![5-cyclopropyl-N-(5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6496268.png)

![3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B6496269.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6496281.png)

![3-cyclopentyl-N-[(furan-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6496306.png)